

physical and chemical properties of 2-(2-pyridylmethyl)cyclopentanone

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Compound of Interest

Compound Name: 2-(2-Pyridylmethyl)cyclopentanone

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An In-depth Technical Guide to 2-(2-pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(2-pyridylmethyl)cyclopentanone**. While experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and theoretical predictions to offer a valuable resource for researchers.

Core Physical and Chemical Properties

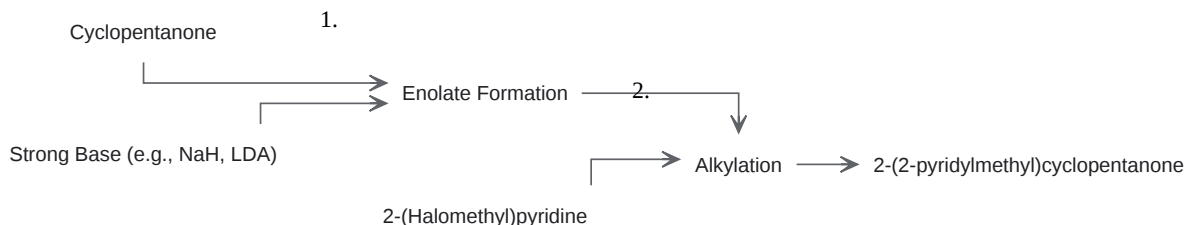
Quantitative data for **2-(2-pyridylmethyl)cyclopentanone** is not readily available in the literature. However, we can predict certain properties based on its structural analogs. For comparison, data for the related compound 3-(pyridin-2-ylmethyl)pentane-2,4-dione is included.

Property	2-(2-pyridylmethyl)cyclopentanone (Predicted/Theoretical)	3-(pyridin-2-ylmethyl)pentane-2,4-dione (Experimental)
Molecular Formula	C ₁₁ H ₁₃ NO	C ₁₁ H ₁₃ NO ₂
Molecular Weight	175.23 g/mol	191.23 g/mol
Melting Point	Not available	Not available (liquid at room temp)
Boiling Point	Not available	Not available
¹ H NMR (CDCl ₃)	Predicted shifts for pyridyl, cyclopentanone, and methylene protons.	δ 8.52 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.18 (d, 1H, Py-H), 7.15 (t, 1H, Py-H), 3.94 (s, 1H, -CH), 3.47 (s, 2H, -CH ₂), 2.37 (m, 6H, -CH ₃)
IR (cm ⁻¹)	Expected peaks for C=O (ketone), C=N, and C=C (aromatic) stretching.	3055, 2986, 2925, 1727, 1589, 1473, 1430, 1359, 1241, 1151, 1097, 1044, 996, 943, 847, 755
Mass Spec (EI)	Predicted M ⁺ at m/z 175	M ⁺ at m/z 191
Elemental Analysis	Calculated: C, 75.40%; H, 7.48%; N, 7.99%	Found: C, 69.05%; H, 6.89%; N, 7.31%

Synthesis and Experimental Protocols

A plausible synthetic route for **2-(2-pyridylmethyl)cyclopentanone** involves the alkylation of cyclopentanone with a 2-picolyl halide. The following is a detailed, generalized experimental protocol based on the synthesis of the analogous compound, 3-(pyridin-2-ylmethyl)pentane-2,4-dione.

Reaction Scheme:



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Figure 1: General synthesis of **2-(2-pyridylmethyl)cyclopentanone**.

Materials and Methods:

- **Enolate Formation:** To a solution of sodium hydride (NaH) or another suitable strong base in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of cyclopentanone is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the cyclopentanone enolate.
- **Alkylation:** A solution of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in the same anhydrous solvent is then added dropwise to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
- **Work-up and Purification:** The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, **2-(2-pyridylmethyl)cyclopentanone**.

Characterization:

The purified product should be characterized by standard analytical techniques:

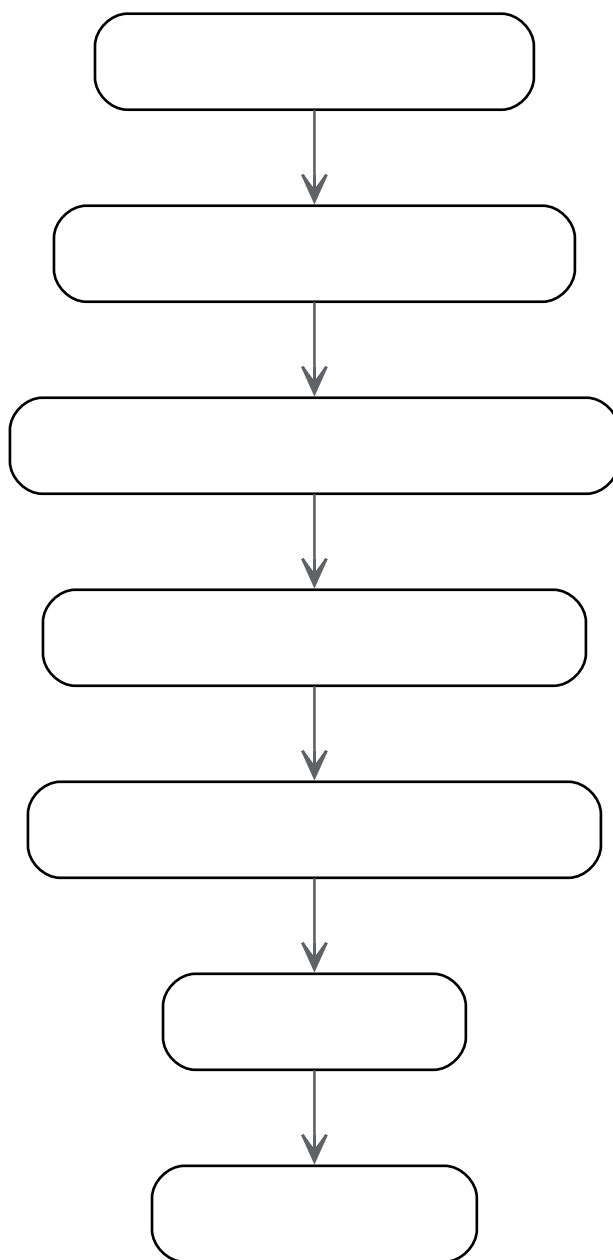
- ^1H and ^{13}C NMR Spectroscopy: To confirm the structure and connectivity of the atoms.

- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the cyclopentanone carbonyl group and the pyridine ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with **2-(2-pyridylmethyl)cyclopentanone**. However, the presence of the pyridine ring, a common scaffold in many biologically active compounds, suggests that this molecule could be a candidate for screening in various biological assays.

The logical workflow for investigating the biological potential of this compound would be as follows:



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Figure 2: Workflow for biological evaluation of the target compound.

Given the structural similarities to other pharmacologically active pyridine derivatives, potential areas of investigation could include its activity as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent. Further research is required to elucidate any specific biological functions.

This technical guide serves as a foundational document for researchers interested in **2-(2-pyridylmethyl)cyclopentanone**. While experimental data is sparse, the provided synthetic

strategy and comparative data offer a solid starting point for future investigations into the properties and potential applications of this compound.

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